

Preparing TC14012 stock solution for cell culture experiments

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Compound of Interest

Compound Name: TC14012

Cat. No.: B549130

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Application Notes and Protocols for TC14012 in Cell Culture

Introduction

TC14012 is a synthetic, serum-stable peptidomimetic that acts as a dual modulator of the chemokine receptors CXCR4 and CXCR7.[1][2] It is a potent antagonist of CXCR4 with an IC50 of 19.3 nM and an agonist of CXCR7 (also known as ACKR3) with an EC50 of 350 nM for β -arrestin recruitment.[2][3][4] This dual activity makes **TC14012** a valuable tool for investigating the distinct and overlapping roles of these receptors in various physiological and pathological processes, including cancer metastasis, stem cell homing, and immune responses.[1][5] This document provides detailed protocols for the preparation of **TC14012** stock solutions and its application in cell culture-based assays.

Data Presentation

Property	Value	Reference
Molecular Formula	C ₉₀ H ₁₄₀ N ₃₄ O ₁₉ S ₂	[6]
Molecular Weight	2066.43 g/mol	[6]
Purity	≥95%	[6]
Appearance	White to off-white solid powder	[7]
Solubility	Soluble to 1 mg/mL in water. Also soluble in formulations containing DMSO, PEG300, Tween-80, and saline.	[6][7]
Storage	Store as a solid at -20°C. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.	[2][6]
CXCR4 Antagonism	IC ₅₀ = 19.3 nM	[2][7]
CXCR7 Agonism	EC ₅₀ = 350 nM (for β-arrestin recruitment)	[1][2][5]

Experimental Protocols

Protocol 1: Preparation of a 1 mM Aqueous Stock Solution of TC14012

This protocol describes the preparation of a 1 mM stock solution of **TC14012** in sterile water.

Materials:

- **TC14012** powder
- Sterile, nuclease-free water
- Sterile microcentrifuge tubes

Procedure:

- Calculate the mass of **TC14012** required to make the desired volume of a 1 mM stock solution using its molecular weight (2066.43 g/mol). For example, for 1 mL of a 1 mM stock solution, 2.066 mg of **TC14012** is needed.
- Aseptically weigh the calculated amount of **TC14012** powder and transfer it to a sterile microcentrifuge tube.
- Add the appropriate volume of sterile water to the tube.
- Vortex the solution until the **TC14012** is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[\[2\]](#)
- Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.[\[2\]](#)

Protocol 2: Cell-Based Assay for Assessing TC14012 Activity

This protocol provides a general workflow for evaluating the effect of **TC14012** on a specific cellular response, such as cell migration or proliferation. The example below uses an endothelial progenitor cell (EPC) migration assay.[\[8\]](#)

Materials:

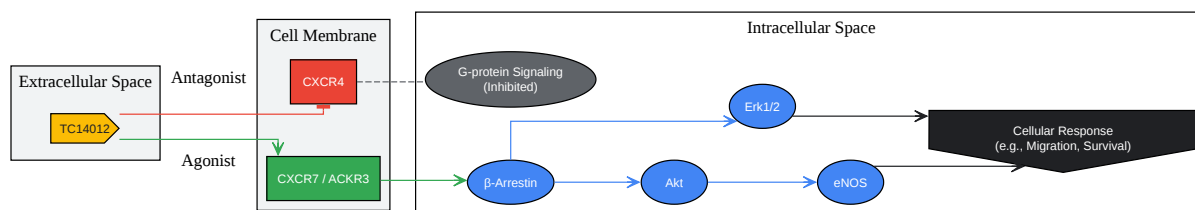
- Human endothelial progenitor cells (EPCs)
- Endothelial Cell Growth Medium (EGM)
- Fetal Bovine Serum (FBS)
- **TC14012** stock solution (from Protocol 1)

- Transwell inserts (e.g., 8 μm pore size)
- 24-well companion plates
- Phosphate-buffered saline (PBS)
- Fixing and staining reagents (e.g., methanol and Giemsa stain)

Procedure:

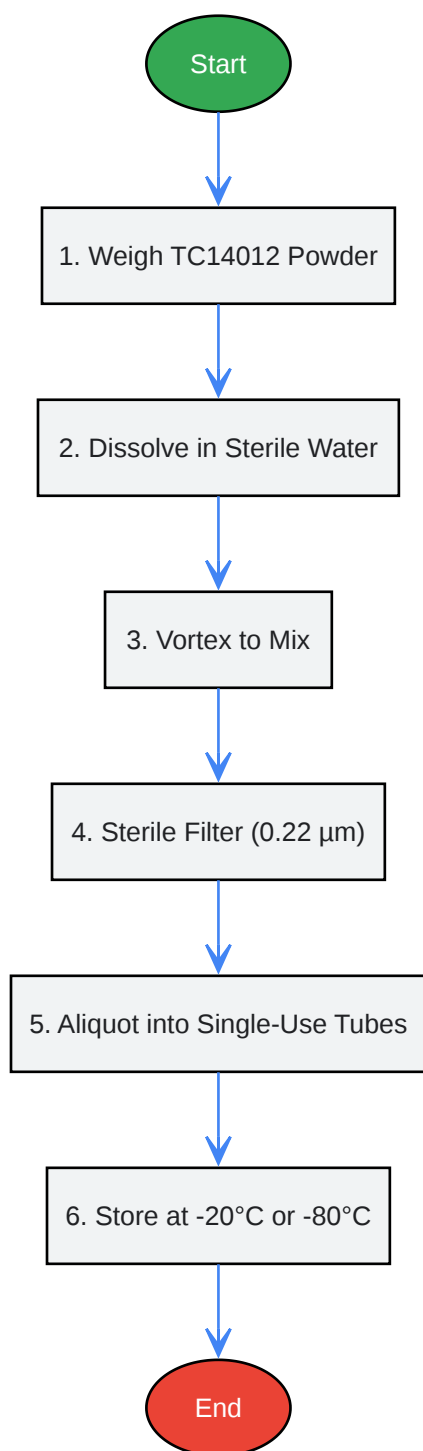
- Culture EPCs in EGM supplemented with 10% FBS.
- Prepare a cell suspension of EPCs in serum-free EGM.
- In the lower chamber of the 24-well plate, add EGM containing different concentrations of **TC14012** (e.g., 0, 10, 100, 1000 nM).
- Place the Transwell inserts into the wells.
- Add the EPC suspension to the upper chamber of the Transwell inserts.
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a specified time (e.g., 24 hours).
- After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
- Fix the migrated cells on the lower surface of the membrane with methanol.
- Stain the fixed cells with Giemsa stain.
- Count the number of migrated cells in several random fields under a microscope.
- Analyze the data to determine the effect of different **TC14012** concentrations on EPC migration.

Visualizations



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Caption: **TC14012** Signaling Pathways.



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